molecular formula C20H12N2O4S B6576645 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione CAS No. 440120-90-1

3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1??,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6576645
CAS No.: 440120-90-1
M. Wt: 376.4 g/mol
InChI Key: PWKPCFYPGWEMKY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic system comprising a 1,2,4-benzothiadiazine-1,1-dioxide core fused with a 3-oxo-3H-benzo[f]chromen-2-yl moiety. The benzothiadiazine ring system is pharmacologically significant, known for its role in diuretics (e.g., chlorothiazide) and antihypertensives . The compound’s synthesis typically involves condensation of substituted chromen-3-carboxaldehydes with aminobenzenesulfonamides under acidic conditions .

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4S/c23-20-15(19-21-16-7-3-4-8-18(16)27(24,25)22-19)11-14-13-6-2-1-5-12(13)9-10-17(14)26-20/h1-11H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKPCFYPGWEMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NS(=O)(=O)C5=CC=CC=C5N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione is a synthetic derivative of benzothiadiazine and chromene that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two key components: the benzo[f]chromene moiety and the benzothiadiazine ring. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC15H10N2O3S
Molecular Weight286.31 g/mol
CAS Number[XXXXXX] (to be assigned)
Melting PointNot specified
SolubilitySoluble in DMSO

Cytotoxicity

Research has demonstrated that derivatives of chromene and benzothiadiazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione can induce apoptosis in tumor cells through various mechanisms.

  • Mechanism of Action :
    • The compound may exert its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
    • It has been suggested that compounds with similar structures can inhibit angiogenesis by targeting endothelial cells.

Anti-inflammatory Activity

In addition to its cytotoxic properties, 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione may also possess anti-inflammatory properties. Compounds within the same chemical family have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Chromone Derivatives :
    • A study assessed the cytotoxicity of various chromone derivatives against human cancer cell lines. Results indicated that certain structural modifications enhanced their effectiveness against specific tumor types .
  • Benzothiadiazine Analog Studies :
    • Research on benzothiadiazine analogs revealed their potential as anti-cancer agents due to their ability to induce apoptosis in malignant cells while sparing normal cells .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of compounds like 3-{3-oxo-3H-benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione . For example:

CompoundIC50 (μM)Cell LineActivity Type
6,8-Dichloro-chromone5.0MDA-MB-231Cytotoxic
Benzothiadiazine analog10.5A549Cytotoxic
3-{...}-benzothiadiazineTBDVariousAnti-inflammatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiadiazine-Chromenone Family

The following table highlights key structural and functional differences:

Compound Name Substituents/Modifications Key Properties & Applications Reference
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-Bromo on chromen-4-one ring Exhibits planar chromone system; stabilized by intramolecular N–H⋯O hydrogen bonds. Potential antimicrobial activity inferred from structural analogs.
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-Fluoro on chromen-4-one ring Dihedral angle of 54.28° between benzothiadiazine and chromone rings; intermolecular C–H⋯O interactions form 2D networks. Higher solubility than bromo analog.
3-{3-Oxo-3H-Benzo[f]chromen-2-yl}-2H-1,2,4-benzothiadiazine-1,1-dione Benzo[f]chromen-3-one fused to benzothiadiazine Enhanced π-conjugation due to naphthopyranone system; likely improved DNA intercalation capacity (similar to IST-03, an anticancer agent).
3-[2-Oxo-2-(3-Oxo-3H-Benzo[f]chromen-2-yl)-ethylidene]-1,3-dihydro-indol-2-one Ethylidene linker between indole and benzo[f]chromenone Quantum chemical studies show high dipole moment (6.02 D) in excited state, suggesting strong electrophilic reactivity. Potential for photodynamic therapy applications.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The benzo[f]chromenone moiety increases logP compared to simpler chromen-4-one derivatives, enhancing membrane permeability .
  • DNA Binding: IST-03, containing a similar benzo[f]chromenone group, shows strong DNA intercalation (binding constant K = 1.2 × 10⁵ M⁻¹) via π-π stacking and hydrophobic interactions .
  • Antimicrobial Activity: Analogous compounds like phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone exhibit MIC values of 12.5 µg/mL against Fusarium moniliforme .

Crystallographic and Computational Insights

  • Planarity: The benzo[f]chromenone system in the target compound is fully planar, facilitating π-stacking interactions, whereas fluorinated analogs show slight torsional angles (~54°) between rings .
  • Hydrogen Bonding : All analogs form intramolecular N–H⋯O and C–H⋯O bonds, stabilizing the crystal lattice. Bromo derivatives exhibit tighter packing due to heavier halogen atoms .

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